molecular formula C14H26O B010087 Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- CAS No. 105463-44-3

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-

Cat. No.: B010087
CAS No.: 105463-44-3
M. Wt: 210.36 g/mol
InChI Key: FFYUAKBJWFOMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105463-44-3

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,2,7,7-tetramethyl-1-prop-2-enylcycloheptan-1-ol

InChI

InChI=1S/C14H26O/c1-6-9-14(15)12(2,3)10-7-8-11-13(14,4)5/h6,15H,1,7-11H2,2-5H3

InChI Key

FFYUAKBJWFOMLK-UHFFFAOYSA-N

SMILES

CC1(CCCCC(C1(CC=C)O)(C)C)C

Canonical SMILES

CC1(CCCCC(C1(CC=C)O)(C)C)C

105463-44-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (5.37 g, 0.221 moles) was added to 500 ml four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, a reflux condenser and a nitrogen gas inlet tube, into which nitrogen gas was passed to remove moisture from the flask. Thereafter, a small amount of a mixed solution of ally bromide (1.5 g, 0.0124 moles)/dried diethyl ether (7.5 ml) was dropped while stirring, followed by dropping a mixed solution of allyl bromide (21.29 g, 0.176 moles)/2,2,7,7-tetramethylcycloheptanone (24.68 g, 0.147 moles)/dried diethyl ether (75 ml) in 2 hours while cooling to 15° C. or below on an iced water bath. The resulting mixture was stirred for 1 hour while keeping at 15° C. or below. Thereafter, the reaction mixture was treated in the same manner as in Example 1, thereby obtaining 23.03 g (yield 74.5%) of the captioned compound. This compound was a colorless transparent liquid having a woody, green, earthy and patchuli oil-like odor.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Yield
74.5%

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